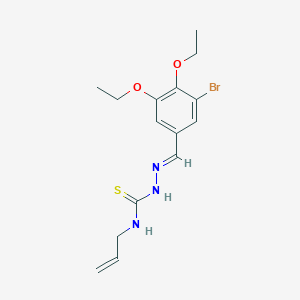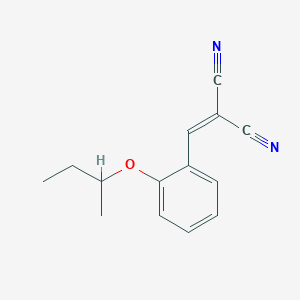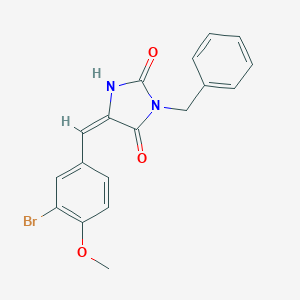
3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone is an organic compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a bromo-substituted benzylidene group and diethoxy substituents on the benzene ring, along with a hydrazinecarbothioamide moiety. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone typically involves the condensation of 3-bromo-4,5-diethoxybenzaldehyde with N-(prop-2-en-1-yl)hydrazinecarbothioamide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability. Purification processes are also scaled up, utilizing industrial-grade equipment for crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The bromo substituent on the benzene ring can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazinecarbothioamide derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(3-bromo-4,5-dimethoxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- (2E)-2-(3-chloro-4,5-diethoxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- (2E)-2-(3-bromo-4,5-diethoxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarboxamide
Uniqueness
3-bromo-4,5-diethoxybenzaldehyde N-allylthiosemicarbazone is unique due to its specific substitution pattern on the benzene ring and the presence of both bromo and diethoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H20BrN3O2S |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
1-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C15H20BrN3O2S/c1-4-7-17-15(22)19-18-10-11-8-12(16)14(21-6-3)13(9-11)20-5-2/h4,8-10H,1,5-7H2,2-3H3,(H2,17,19,22)/b18-10+ |
InChI Key |
DNLCFHBMKOZMGT-VCHYOVAHSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)NCC=C)Br)OCC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({5-[(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-4-methylbenzamide](/img/structure/B328207.png)
![N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-4-methylbenzamide](/img/structure/B328213.png)
![N-{[5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B328214.png)
![N-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-4-methylbenzamide](/img/structure/B328215.png)


![3-{4-[4-(4-Morpholinylsulfonyl)benzoyl]-1-piperazinyl}-1,2-benzisothiazole 1,1-dioxide](/img/structure/B328220.png)

![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B328222.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B328223.png)

![3-{[1-(3-Fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B328227.png)
![Methyl 2-chloro-5-({[(4-isopropoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B328229.png)

